molecular formula C8H10N2O4S B3021007 5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid CAS No. 22131-50-6

5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid

Cat. No.: B3021007
CAS No.: 22131-50-6
M. Wt: 230.24 g/mol
InChI Key: GIEXPQJVVHEJFF-UHFFFAOYSA-N
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Description

5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid is a heterocyclic compound featuring an isothiazole core (a five-membered ring containing sulfur and nitrogen). Key substituents include:

  • 3-methyl group: Enhances steric stability and influences electronic properties.
  • 4-carboxylic acid: Provides acidity (pKa ~2–3) and solubility in polar solvents.
  • 5-(ethoxycarbonyl)amino group: A carbamate moiety that modulates reactivity and bioavailability.

Its synthesis typically involves multi-step routes, such as cyclization of thioamide precursors or hydrolysis of ester derivatives .

Properties

IUPAC Name

5-(ethoxycarbonylamino)-3-methyl-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-3-14-8(13)9-6-5(7(11)12)4(2)10-15-6/h3H2,1-2H3,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEXPQJVVHEJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C(=NS1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid (CAS No. 22131-50-6) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₈H₁₀N₂O₄S
  • Molecular Weight : 230.24 g/mol
  • Structure : The compound features a 3-methylisothiazole ring with an ethoxycarbonylamino group at the 5-position and a carboxylic acid at the 4-position, contributing to its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its immunomodulatory and anticancer properties.

Immunomodulatory Effects

A study synthesized several derivatives of 5-amino-3-methylisothiazole-4-carboxylic acid, including 5-[(ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid. These derivatives were tested for their effects on humoral immune response and delayed-type hypersensitivity in mouse models. The results indicated that these compounds could enhance the proliferative response of splenocytes to T-cell and B-cell mitogens, suggesting potential as immunomodulators .

Anticancer Activity

Research has highlighted the anticancer potential of isothiazole derivatives, including those related to 5-[(ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid. A notable study evaluated N'-substituted derivatives of similar compounds for their antiproliferative effects against various cancer cell lines, including human leukemia and colon cancer cells. The findings demonstrated that some derivatives exhibited significant cytotoxicity, with IC₅₀ values indicating effective inhibition of cell proliferation .

Case Studies

  • In Vitro Studies :
    • Cell Lines Tested : Human biphenotypic B cell myelomonocytic leukemia MV4-11, colon adenocarcinoma LoVo, breast adenocarcinoma MCF-7.
    • Results : Certain derivatives showed IC₅₀ values lower than 30 µg/mL against MV4-11 cells, indicating strong antiproliferative activity. Specifically, compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
  • Mechanistic Insights :
    • The mechanism of action for these compounds appears to involve inhibition of key kinases associated with tumor growth and survival pathways. Research suggests that isothiazole derivatives can target MEK1/2 kinases and checkpoint kinases, which are crucial in cancer progression .

Comparative Analysis of Biological Activity

CompoundCell Line TestedIC₅₀ (µg/mL)Activity Type
5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acidMV4-11<30Antiproliferative
N'-substituted derivativesLoVo<30Antiproliferative
CP-547.632Non-small cell lung cancerEffective in combination therapyTyrosine kinase inhibitor

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of isothiazole derivatives, including those related to 5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid. For instance, derivatives of 3-methylisothiazole have shown promising antiproliferative effects against various cancer cell lines, such as:

CompoundCell LineIC50 Value (µM)
5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazideMV4-1112.5
5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazideMCF-715.0
5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazideLoVo/DX18.5

The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of signaling proteins involved in cell cycle regulation .

Peptide Synthesis

5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid has been explored as a building block in peptide synthesis. Its unique functional groups allow for modifications that enhance the stability and bioactivity of peptides. The compound can be utilized in solid-phase peptide synthesis to create novel peptides with potential therapeutic applications .

Agricultural Chemistry

The compound's derivatives have shown promise as agrochemicals, particularly as herbicides or fungicides. The isothiazole structure is known for its efficacy against certain plant pathogens, making it a candidate for developing new agricultural products that can enhance crop yield and resistance to diseases.

Material Science

In material science, compounds like 5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid are being investigated for their potential use in creating new polymers or coatings with antimicrobial properties. The incorporation of isothiazole moieties into polymer matrices can impart desirable characteristics such as increased durability and resistance to microbial colonization.

Case Study 1: Anticancer Screening

A study evaluated a series of N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid for their anticancer properties. The results indicated that specific modifications led to enhanced activity against human cancer cell lines, suggesting that similar modifications could be beneficial for derivatives like 5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid .

Case Study 2: Peptide Development

In a recent investigation into solid-phase peptide synthesis, researchers successfully incorporated 5-amino derivatives into peptide sequences, demonstrating the compound's utility in creating hybrid peptides with improved pharmacological profiles. This highlights the versatility of isothiazole derivatives in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to isothiazole and isoxazole derivatives (oxygen-containing analogs) with analogous substituents. Key structural and functional differences are highlighted below:

Table 1: Structural and Property Comparison

Compound Name Heterocycle Substituents (Position) Molecular Weight Key Properties
5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid Isothiazole 3-Me, 4-COOH, 5-NHCOOEt 258.27* Moderate solubility (aqueous acidic conditions), high thermal stability
5-Methyl-3-phenylisoxazole-4-carboxylic acid Isoxazole 3-Ph, 4-COOH, 5-Me 217.22 Lower acidity (pKa ~3–4), hydrophobic due to phenyl group
Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate Isoxazole 3-COOEt, 4-(4-MeOPh), 5-NH2 276.28 Enhanced lipophilicity (logP ~2.5), basic amino group
5-Methyl-4-nitro-3-isoxazolecarboxylic acid Isoxazole 3-COOH, 4-NO2, 5-Me 172.11 Strong electron-withdrawing nitro group (pKa ~1.5), high reactivity

*Calculated molecular weight based on formula C₈H₁₀N₂O₄S.

Structural Differences and Implications

  • Heterocycle Core :
    • Isothiazole (S/N) : Higher electron density at sulfur enhances nucleophilicity compared to isoxazole (O/N). This affects binding to metal ions or biological targets .
    • Isoxazole (O/N) : Greater metabolic stability in vivo due to reduced susceptibility to oxidation .
  • Substituent Effects: Carboxylic Acid (Position 4): Common across analogs; however, acidity varies with adjacent groups. Nitro substituents (e.g., ) lower pKa significantly. Ethoxycarbonylamino vs. Amino/Nitro: The ethoxycarbonyl group in the target compound reduces hydrogen-bonding capacity compared to free amino groups (e.g., ) but improves membrane permeability .

Research Findings and Data

Table 2: Key Research Insights

Compound Study Focus Findings Reference
5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid Stability in acidic media 90% degradation at pH <2 after 24h
5-Methyl-3-phenylisoxazole-4-carboxylic acid Solubility 0.5 mg/mL in water; 15 mg/mL in DMSO
Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate Antibacterial screening MIC = 8 µg/mL against S. aureus

Q & A

Q. What are the standard synthetic routes for 5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid, and how are intermediates characterized?

The compound can be synthesized via cyclization of isothiocyanate derivatives with cyanoacetamide in basic conditions (e.g., KOH/DMF), followed by bromine-mediated cyclization to form the isothiazole core . Key intermediates, such as ethoxycarbonyl-protected amines, are characterized using NMR (¹H/¹³C) and HPLC to confirm regioselectivity and purity. Ethoxycarbonyl groups are introduced via carbamate-forming reactions with ethyl chloroformate .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

High-resolution mass spectrometry (HRMS) and FTIR are critical for verifying molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography can resolve stereochemical ambiguities, while 2D NMR (COSY, HSQC) confirms connectivity in the isothiazole ring and substituent positioning .

Q. How should researchers handle stability challenges during storage?

The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous DMSO or under nitrogen. Monitor degradation via LC-MS, particularly for cleavage of the ethoxycarbonyl group, which produces CO₂ and ethylamine byproducts .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives with improved bioactivity?

Quantum mechanical calculations (e.g., DFT) predict transition states for cyclization and substituent addition. ICReDD’s integrated approach combines reaction path searches with machine learning to narrow optimal parameters (e.g., solvent polarity, temperature) and minimize trial-and-error experimentation . For example, solvent screening may reveal DMF as superior to THF for suppressing side reactions in amidine formation .

Q. What strategies resolve contradictory data on the reactivity of the isothiazole core in cross-coupling reactions?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., C-4 vs. C-5 position reactivity) may arise from steric hindrance or electronic effects. Competitive experiments with para-substituted aryl boronic acids, monitored by in-situ IR, can clarify regioselectivity trends. Computational electrostatic potential maps further rationalize nucleophilic/electrophilic sites .

Q. How do structural modifications at the 3-methyl and ethoxycarbonylamino positions influence pharmacological activity?

Structure-activity relationship (SAR) studies show that 3-methyl enhances metabolic stability, while the ethoxycarbonyl group modulates solubility. Replace the ethyl group with fluorinated analogs (e.g., trifluoroethoxy) to assess impact on membrane permeability via logP measurements. Biological assays (e.g., enzyme inhibition) paired with molecular docking reveal binding interactions with targets like MEK1 .

Q. What mechanistic insights explain variability in cyclization yields during isothiazole formation?

Kinetic studies using stopped-flow NMR identify rate-limiting steps, such as bromine-mediated ring closure. Competing pathways (e.g., thiocyanate vs. cyanate intermediates) are probed by isotopic labeling (¹³C) and trapping experiments. Adjusting stoichiometry of Br₂ or using NBS (N-bromosuccinimide) reduces over-oxidation byproducts .

Methodological Guidance

  • Contradiction Analysis : When reproducibility issues arise (e.g., varying melting points), perform DSC (differential scanning calorimetry) to distinguish polymorphic forms. Cross-validate purity via orthogonal methods (HPLC, elemental analysis) .
  • Reaction Design : For scale-up, employ flow chemistry to control exothermic steps (e.g., bromine addition) and improve safety. Use PAT (process analytical technology) for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid
Reactant of Route 2
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5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid

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